An In-depth Technical Guide to Benzyl-PEG24-alcohol: Chemical Properties and Synthesis
An In-depth Technical Guide to Benzyl-PEG24-alcohol: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG24-alcohol is a monodisperse polyethylene glycol (PEG) derivative that is gaining significant attention in the field of drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker component of a PROTAC is crucial for its efficacy, influencing solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. Benzyl-PEG24-alcohol serves as a versatile building block for constructing these linkers, offering a balance of hydrophilicity and a defined length to optimize PROTAC performance. This technical guide provides a comprehensive overview of the chemical properties and synthetic methodologies related to Benzyl-PEG24-alcohol.
Chemical Properties
The chemical and physical properties of Benzyl-PEG24-alcohol are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 2218463-19-3 | [1] |
| Molecular Formula | C₅₅H₁₀₄O₂₅ | [1] |
| Molecular Weight | 1165.40 g/mol | [1] |
| Appearance | Likely a viscous liquid or waxy solid | General knowledge of high MW PEGs |
| Solubility | Soluble in water and most organic solvents | General knowledge of PEG derivatives |
| Purity | Typically >95% | [] |
Synthesis of Benzyl-PEG24-alcohol
A detailed, publicly available, step-by-step experimental protocol for the synthesis of Benzyl-PEG24-alcohol is not readily found in the scientific literature. However, a Chinese patent (CN116606430A) outlines a general three-step synthetic strategy for a monodisperse PEG24 derivative with a benzyl ether and a terminal alcohol. While the patent does not explicitly define the starting materials, a plausible synthetic route can be inferred based on established methods for PEG synthesis.
The proposed synthesis involves the sequential extension of a PEG chain followed by the introduction of the benzyl group and deprotection to yield the final product. A representative synthesis is described below.
General Synthetic Scheme
The synthesis can be envisioned as a three-stage process:
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Mesylation of a protected PEG precursor.
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Etherification with a longer PEG chain.
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Deprotection to reveal the terminal alcohol.
This process is designed to build the long PEG24 chain in a controlled manner to ensure monodispersity.
Experimental Protocol (Representative)
Step 1: Synthesis of the Mesylated PEG Intermediate
A shorter, protected PEG molecule (Compound A, e.g., a PEG chain with a protecting group on one end) is reacted with methanesulfonyl chloride in the presence of a base to convert the terminal hydroxyl group into a good leaving group (mesylate).
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Reactants:
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Compound A (a protected PEG oligomer)
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Triethylamine (or another suitable base)
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Methanesulfonyl chloride
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
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Procedure:
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Dissolve Compound A in the anhydrous solvent and cool the mixture to 0 °C.
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Add triethylamine to the solution.
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Slowly add methanesulfonyl chloride dropwise while maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).
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Quench the reaction with water and extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated intermediate.
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Step 2: Chain Extension via Williamson Ether Synthesis
The mesylated intermediate is then reacted with a longer PEG molecule (Compound B, e.g., a PEG chain with a benzyl ether at one end and a terminal alcohol) under basic conditions to form a longer, benzylated PEG chain.
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Reactants:
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Mesylated PEG intermediate from Step 1
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Compound B (a benzyl-protected PEG oligomer)
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Sodium hydride (or another strong base)
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Anhydrous dimethylformamide (DMF) or THF as solvent
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Procedure:
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Dissolve Compound B in the anhydrous solvent.
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Carefully add sodium hydride to the solution at 0 °C to deprotonate the terminal alcohol.
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Add the mesylated PEG intermediate from Step 1 to the reaction mixture.
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Allow the reaction to proceed at room temperature or with gentle heating until completion.
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Quench the reaction carefully with water or a saturated ammonium chloride solution.
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Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
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The crude product may require further reaction with methanesulfonyl chloride to prepare it for the final step.
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Step 3: Hydrolysis to Yield Benzyl-PEG24-alcohol
The resulting protected Benzyl-PEG24 precursor is then subjected to acidic hydrolysis to remove the terminal protecting group and afford the final product.
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Reactants:
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Protected Benzyl-PEG24 precursor from Step 2
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Aqueous acid (e.g., 2M HCl)
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Methanol or another suitable alcohol as a co-solvent
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Procedure:
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Dissolve the precursor from Step 2 in the alcohol solvent.
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Add the aqueous acid and stir the mixture at room temperature for several hours.
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Monitor the reaction by TLC or LC-MS until the deprotection is complete.
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Neutralize the reaction with a base such as sodium bicarbonate.
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Extract the product with an organic solvent.
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Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the final product by column chromatography to obtain pure Benzyl-PEG24-alcohol.
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Caption: A generalized three-step synthesis of Benzyl-PEG24-alcohol.
Application in PROTAC Synthesis
Benzyl-PEG24-alcohol is a key building block for the synthesis of PROTACs. The terminal hydroxyl group can be readily functionalized to attach to either the ligand for the target protein or the ligand for the E3 ligase. The benzyl group serves as a protecting group for the other end of the linker during the initial synthetic steps and can be deprotected later if needed for further modification.
Experimental Workflow for PROTAC Synthesis
A typical workflow for incorporating Benzyl-PEG24-alcohol into a PROTAC involves the following steps:
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Activation of the Alcohol: The terminal hydroxyl group of Benzyl-PEG24-alcohol is activated, for example, by conversion to a mesylate, tosylate, or by reaction with a diacyl chloride to form an activated ester.
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Coupling to the First Ligand: The activated linker is then reacted with the first ligand (either for the protein of interest or the E3 ligase), typically through a nucleophilic substitution reaction.
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Deprotection (if necessary): The benzyl protecting group can be removed if the other end of the linker needs to be functionalized.
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Coupling to the Second Ligand: The other end of the linker is then coupled to the second ligand to complete the synthesis of the PROTAC molecule.
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Purification: The final PROTAC is purified using techniques such as preparative HPLC.
